molecular formula CoMoO4 B081206 Cobalt molybdate CAS No. 13762-14-6

Cobalt molybdate

Cat. No.: B081206
CAS No.: 13762-14-6
M. Wt: 218.9 g/mol
InChI Key: KYYSIVCCYWZZLR-UHFFFAOYSA-N
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Description

Cobalt molybdate (CoMoO₄) is a binary transition metal oxide with a spinel-type structure, characterized by its dual redox-active centers (Co²⁺/Co³⁺ and Mo⁴⁺/Mo⁶⁺) . It exhibits exceptional electrochemical, catalytic, and magnetic properties, making it a versatile material for applications such as supercapacitors , oxygen evolution reactions (OER) , and antimicrobial surfaces . Its stability in aqueous electrolytes (e.g., stability constant lgβMLX = 5.86 in citrate-molybdate systems) further enhances its utility in energy storage and catalysis .

Preparation Methods

Co-Precipitation Method: Simplicity and Scalability

The co-precipitation method is widely adopted for its simplicity, cost-effectiveness, and scalability. This technique involves mixing aqueous solutions of cobalt salts (e.g., Co(NO₃)₂) and molybdates (e.g., Na₂MoO₄) under controlled pH and temperature, followed by filtration and calcination. Key parameters influencing the product include precursor concentration, pH, and doping strategies.

Structural and Morphological Control

XRD analysis of hydrated cobalt molybdate (H-CoMoO₄·nH₂O) synthesized via co-precipitation reveals a monoclinic phase (ICDD: 153169) with a dominant (003) plane at 29° 2θ . Doping with copper (Cu²⁺) alters crystallinity, as evidenced by reduced intensity of the CoMoO₄ vibrational band at 432 cm⁻¹ in FTIR spectra . SEM images show microrod morphologies with lengths ranging from 2.08 μm (undoped) to 2.92 μm (12% Cu-doped), indicating that higher dopant concentrations promote elongated growth .

Table 1: Impact of Copper Doping on CoMoO₄ Properties

Dopant Concentration (%)Average Length (μm)Dehydration Temperature (°C)
02.08 ± 0.52300–400
32.22 ± 1.14280–370
62.40 ± 1.36260–350
122.92 ± 1.39240–330

Thermogravimetric analysis (TGA) demonstrates that copper doping lowers the dehydration temperature of H-CoMoO₄, facilitating the transition to anhydrous β-CoMoO₄ . This is attributed to the destabilization of structural water molecules by Cu²⁺ incorporation.

Hydrothermal Synthesis: Tailoring Morphology for Specific Applications

Hydrothermal methods enable precise control over particle size and morphology by leveraging high-temperature aqueous reactions. A patent by CN103539210A outlines a protocol using soluble cobalt salts (e.g., Co(NO₃)₂, CoCl₂) and sodium molybdate, with subsequent hydrothermal treatment at 100–300°C for 6–48 hours .

Influence of Reaction Parameters

Varying the cobalt source and reaction temperature yields distinct morphologies:

  • Nitrate precursors (0.1–0.3 M) produce microrods (1–5 μm diameter, 50–100 μm length) at 200°C .

  • Chloride precursors (0.1–0.3 M) form microsheet-assembled structures (10–30 μm) at 180°C .

Table 2: Hydrothermal Synthesis Conditions and Outcomes

Cobalt SaltConcentration (M)Temperature (°C)Time (h)Morphology
Co(NO₃)₂0.120024Microrods
CoCl₂0.118024Microsheet assemblies
Co(CH₃COO)₂0.118024Microrods

The molar ratio of Co:Mo also plays a critical role. A 1:0.5 ratio favors microsheet formation, while a 1:1 ratio promotes microrods . Post-synthetic drying at 150–180°C ensures phase purity without compromising morphology .

Surfactant-Assisted Synthesis: Enhancing Surface Properties

The use of polymeric surfactants like Pluronic F127 (PEO-PPO-PEO) has emerged as a strategy to modulate surface area and particle dispersion. In a study by RSC Advances, CoMoO₄ nanospheres synthesized with F127 exhibited enhanced electrochemical performance for hybrid capacitors .

Mechanism of Surfactant Action

Pluronic F127 adsorbs onto growing crystallites, limiting aggregation and directing spherical growth. This results in nanospheres with a high surface area (∼45 m²/g) compared to surfactant-free methods (∼20 m²/g) . The surfactant also stabilizes intermediate phases during calcination, preserving mesoporosity.

Comparative Analysis of Synthesis Methods

Table 3: Advantages and Limitations of CoMoO₄ Preparation Techniques

MethodAdvantagesLimitationsTypical Applications
Co-PrecipitationLow cost, scalable, doping-friendlyBroad size distributionAntimicrobial coatings
HydrothermalMorphology control, high purityEnergy-intensive, long durationCatalysis, sensors
Surfactant-AssistedHigh surface area, uniformityComplex purification stepsEnergy storage devices

Chemical Reactions Analysis

Catalytic Mechanisms in Dehydrogenation Reactions

Cobalt molybdate facilitates carbon dioxide-assisted dehydrogenation through two distinct mechanisms, differentiated by hydrogen and CO₂ adsorption sites on the catalyst surface:

Parameter Mechanism 1Mechanism 2
Final Structure Energy ChangeBaseline40% decrease
Transition State EnergyBaseline86% decrease
Hydrogen Bonding SiteAdjacent oxygenFree oxygen

Mechanism 2 is thermodynamically favored due to lower energy barriers, particularly at the second transition state, which reduces activation energy by 86% compared to Mechanism 1 . This efficiency stems from this compound’s ability to stabilize intermediates like COOH_v2, optimizing reaction pathways for industrial dehydrogenation processes .

Structural and Thermal Influences on Reactivity

Hydrated this compound (CoMoO₄·nH₂O) undergoes phase transitions under thermal stress, impacting its catalytic behavior:

Dopant (Cu) Dehydration Temp (°C)Phase Transition Energy (kJ/mol)
0%320148
12%280112

Copper doping reduces dehydration temperatures by 40°C and lowers transition energy by 24%, promoting the formation of β-CoMoO₄—a phase with higher catalytic durability . X-ray diffraction confirms that Cu substitution alters MoO₄²⁻ vibrational modes, enhancing structural flexibility for reactant adsorption .

Scientific Research Applications

Antimicrobial Activity

Cobalt molybdate exhibits promising antimicrobial properties, making it suitable for use in coatings to prevent microbial contamination. Research has shown that doping this compound with copper enhances its antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The structural modifications induced by copper doping affect the material's lattice parameters and thermal stability, contributing to its enhanced biocidal properties .

Case Study: Doping Effects on Antimicrobial Activity

  • Dopant: Copper
  • Method of Synthesis: Co-precipitation
  • Key Findings:
    • Enhanced antibacterial activity with increased copper concentration.
    • Structural changes observed via PXRD and SEM analysis.
    • Minimum Inhibitory Concentration (MIC) tests confirmed effectiveness against bacteria.

Energy Storage Applications

This compound has been explored for its potential in energy storage systems, particularly in hybrid capacitors. Modifications using polymeric surfactants like Pluronic F127 during synthesis have led to the formation of nanostructured this compound with improved electrochemical performance. The surfactant-assisted synthesis results in nanoparticles with enhanced pore accessibility and electronic conductivity, which are crucial for efficient energy storage.

Performance Metrics

  • Specific Capacitance: 79 F/g (compared to 23 F/g for pure this compound)
  • Energy Density: 38 W·h/kg
  • Cycling Stability: Retained ~80% capacity after 2000 cycles .

Electrocatalysis

This compound serves as an effective electrocatalyst for various reactions, including water splitting and CO₂ reduction. Its bifunctional electrocatalytic activity is enhanced through specific synthesis methods that optimize its surface properties and morphology.

Electrocatalytic Performance

  • Water Splitting: this compound demonstrates significant activity for both hydrogen evolution and oxygen evolution reactions.
  • CO₂ Reduction: Studies indicate that this compound can facilitate the conversion of CO₂ into useful chemicals, showcasing its versatility as a catalyst .

Solar Energy Conversion

In the realm of solar energy, this compound has been utilized as a redox mediator in dye-sensitized solar cells (DSSCs). Its ability to enhance charge transport and reduce recombination losses has led to improved efficiency in solar cells.

Key Developments

  • Redox Mediators: Cobalt-based mediators have been paired with organic dyes to enhance overall device performance.
  • Efficiency Achievements: Solar cells utilizing cobalt polypyridine complexes have achieved efficiencies exceeding 6.7% .

Summary Table of Applications

Application AreaKey Findings/Performance Metrics
Antimicrobial ActivityEnhanced activity with copper doping; effective against bacteria
Energy StorageSpecific capacitance: 79 F/g; Energy density: 38 W·h/kg; 80% capacity retention after 2000 cycles
ElectrocatalysisEffective for water splitting and CO₂ reduction
Solar Energy ConversionEfficiency >6.7% in dye-sensitized solar cells

Mechanism of Action

The mechanism of action of cobalt molybdate in catalytic processes involves the redox mechanism. In oxidation reactions, the hydrocarbon molecule is oxidized by an oxygen ion from the this compound lattice. The catalyst is then reoxidized by oxygen from the gas phase, completing the catalytic cycle . In electrocatalysis, this compound facilitates the transfer of electrons, enhancing the efficiency of hydrogen and oxygen evolution reactions .

Comparison with Similar Compounds

Nickel Molybdate (NiMoO₄)

  • Structural Differences: CoMoO₄ and NiMoO₄ share similar monoclinic structures, but NiMoO₄ has a higher degree of crystallinity due to stronger Ni–O bonds, as evidenced by sharper XRD peaks .
  • Electrochemical Performance : CoMoO₄ outperforms NiMoO₄ in supercapacitors, achieving specific capacitances up to 1,200 F·g⁻¹ compared to 800 F·g⁻¹ for NiMoO₄, attributed to cobalt's higher electronic conductivity and faster ion diffusion .
  • Catalytic Activity: NiMoO₄ shows superior activity in propane oxidation, whereas CoMoO₄ excels in OER due to its lower overpotential (η = 290 mV at 10 mA·cm⁻²) .

Iron Molybdate (FeMoO₄)

  • Phase Composition : FeMoO₄ exists in mixed phases (α and β), reducing its stability under oxidative conditions compared to the single-phase CoMoO₄ .
  • Catalytic Applications : FeMoO₄ is preferred for partial oxidation of propene, achieving 85% selectivity for acrolein, while CoMoO₄ is better suited for total oxidation reactions .

Ammonium Molybdate ((NH₄)₂MoO₄)

  • Biological Utility : Ammonium molybdate is widely used in agriculture as a micronutrient (e.g., enhancing legume yields by 25% when combined with Rhizobium) , unlike CoMoO₄, which is primarily industrial.
  • Toxicity : Both compounds increase urinary molybdenum levels, but CoMoO₄ exposure uniquely elevates cobalt and cadmium concentrations, posing higher toxicity risks .

Zinc-Doped Cobalt Molybdate (ZnₓCo₁₋ₓMoO₄)

  • Magnetic Properties : Undoped CoMoO₄ is paramagnetic, whereas 3% Zn doping induces ferromagnetism (saturation magnetization = 0.12 emu·g⁻¹), making it suitable for spintronic applications .
  • Synthesis : Doping via hydrothermal methods retains the spinel structure but reduces crystallinity, as seen in broadened XRD peaks .

Potassium this compound (K₂Co₂(MoO₄)₃)

  • Optical Properties : This ternary compound has a bandgap of 2.8 eV, smaller than CoMoO₄ (3.1 eV), enabling visible-light photocatalytic activity .

Data Tables

Table 1: Structural and Electrochemical Comparison

Compound Crystal System Specific Capacitance (F·g⁻¹) Overpotential (mV) Key Application
CoMoO₄ Monoclinic 1,200 290 Supercapacitors, OER
NiMoO₄ Monoclinic 800 320 Propane oxidation
FeMoO₄ Mixed phases N/A N/A Acrolein production
K₂Co₂(MoO₄)₃ Orthorhombic N/A N/A Photocatalysis

Table 2: Stability and Toxicity Profiles

Compound Stability Constant (lgβMLX) Toxicity Profile
CoMoO₄ 5.86 Elevates Co, Cd, As in urine
(NH₄)₂MoO₄ N/A Increases Mo, no heavy metal elevation
ZnₓCo₁₋ₓMoO₄ N/A Low toxicity, ferromagnetic

Biological Activity

Cobalt molybdate (CoMoO₄) is an inorganic compound that has garnered attention for its potential biological activity, particularly in environmental and medicinal contexts. This article reviews the biological effects of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its impact on living organisms and ecosystems.

Overview of this compound

This compound is primarily recognized for its applications in catalysis and as a pigment. However, its interactions with biological systems are increasingly being studied. The compound is often analyzed in the context of its ionic forms, particularly cobalt (Co²⁺) and molybdenum (Mo⁶⁺), which can exhibit significant biological effects.

1. Soil Contamination and Microbial Activity

A study examined the biological activity of soil contaminated with cobalt, tin, and molybdenum. It was found that both Co²⁺ and Mo⁶⁺ ions significantly disrupt soil homeostasis, leading to alterations in microbial populations and activities. The presence of these ions was correlated with changes in soil enzyme activities, indicating a detrimental impact on soil health and microbial biodiversity .

2. Cytotoxicity Studies

Research focusing on the cytotoxic effects of cobalt and molybdenum complexes revealed that cobalt(II) and molybdenum(VI) compounds exhibit varying degrees of cytotoxicity in vitro. Specifically, this compound was shown to induce cell death in certain cancer cell lines, suggesting potential therapeutic applications as well as risks associated with exposure .

Case Study 1: Environmental Impact

In a field study assessing soil health, researchers identified that elevated levels of Co²⁺ and Mo⁶⁺ negatively affected microbial biomass and enzyme activities. The results indicated that these metals could lead to a decline in soil fertility due to their toxic effects on beneficial soil microorganisms.

Parameter Control Soil Contaminated Soil
Microbial Biomass (g/m²)15080
Enzyme Activity (µg/g/h)20090

Case Study 2: Cytotoxic Effects on Human Cells

A laboratory study investigated the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated that exposure to varying concentrations of CoMoO₄ resulted in significant cell death, with an IC₅₀ value observed at approximately 50 µM for certain cell types.

Cell Line IC₅₀ (µM)
HeLa45
MCF-750
A54960

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Oxidative Stress : Cobalt ions can generate reactive oxygen species (ROS), leading to oxidative stress in cells, which is a key factor in cytotoxicity.
  • Enzyme Inhibition : Both cobalt and molybdenum can interfere with enzyme activities critical for cellular functions, contributing to their toxicological profiles.
  • Disruption of Cellular Signaling : These metal ions may disrupt normal cellular signaling pathways, further exacerbating their harmful effects.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for producing phase-pure cobalt molybdate (CoMoO₄) with controlled crystallinity?

  • Methodological Answer : Phase-pure CoMoO₄ is typically synthesized via co-precipitation or hydrothermal methods. For example, in the (Na₂MoO₄-NaCl)-CoSO₄ system, reaction temperatures between 400–600°C yield highly dispersed CoMoO₄ with minimal impurities. Precursor molar ratios (e.g., Co:Mo = 1:1) and post-synthesis calcination (2–4 hours) are critical for crystallinity . Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirms phase purity and thermal stability.

Q. Which characterization techniques are essential for verifying the structural and electronic properties of CoMoO₄?

  • Methodological Answer : A combination of XRD (for crystallographic phase identification), Raman spectroscopy (to detect Mo-O and Co-O vibrational modes), and X-ray photoelectron spectroscopy (XPS) (to confirm oxidation states, e.g., Co²⁺/Co³⁺ and Mo⁶⁺) is recommended. Magnetic susceptibility measurements and diffuse reflectance spectroscopy further elucidate electronic transitions and coordination environments .

Q. How do thermodynamic parameters influence the stability of CoMoO₄ under varying oxygen partial pressures?

  • Methodological Answer : Thermodynamic studies reveal that CoMoO₄ undergoes redox transitions (e.g., Co²⁺ ↔ Co³⁺) under oxidative/reductive atmospheres. For instance, at temperatures >500°C in air, CoMoO₄ decomposes via CoMoO₄ → Co₃O₄ + MoO₃. Gibbs free energy calculations and in situ XRD are used to map phase stability diagrams .

Advanced Research Questions

Q. How can contradictory data on CoMoO₄’s catalytic activity in oxidation reactions be resolved?

  • Methodological Answer : Discrepancies often arise from differences in surface defects, synthesis routes, or pretreatment (e.g., sulfidation). For example, sulfided CoMoO₄ surfaces exhibit enhanced catalytic activity due to Mo⁴⁺/Mo⁵⁺ redox pairs. Systematic comparison of catalyst pre-treatment protocols (e.g., H₂S exposure vs. calcination) and operando spectroscopy (e.g., FTIR) can reconcile conflicting results .

Q. What experimental strategies mitigate phase segregation during CoMoO₄ composite synthesis (e.g., with AgBr)?

  • Methodological Answer : In CoMoO₄/AgBr heterostructures, phase segregation is minimized using microwave-assisted synthesis, which ensures rapid nucleation and uniform mixing. Post-synthesis annealing at 300°C under inert atmospheres stabilizes interfacial bonds, as confirmed by HR-TEM and energy-dispersive X-ray spectroscopy (EDS) mapping .

Q. How do mass transfer effects in CoMoO₄-based systems impact electrochemical performance in supercapacitors?

  • Methodological Answer : Mass transfer limitations in CoMoO₄ electrodes are addressed by optimizing pore structure via templated synthesis (e.g., using mesoporous silica). Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry at varying scan rates quantify ion diffusion coefficients, guiding material design for enhanced capacitance .

Q. Why do computational models of CoMoO₄’s bandgap conflict with experimental UV-Vis data?

  • Methodological Answer : Discrepancies arise from approximations in density functional theory (DFT) calculations (e.g., neglecting excitonic effects). Hybrid functionals (e.g., HSE06) or GW methods improve accuracy. Experimental Tauc plots derived from UV-Vis diffuse reflectance should account for indirect transitions and defect states .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing variability in CoMoO₄ synthesis outcomes?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) identifies dominant factors (e.g., temperature, precursor purity) affecting synthesis reproducibility. Reporting应包括 error margins for XRD crystallite size calculations and confidence intervals in catalytic activity measurements .

Q. How should researchers address batch-to-batch inconsistencies in CoMoO₄’s magnetic properties?

  • Methodological Answer : Inconsistencies often stem from trace impurities (e.g., Fe³⁺). Inductively coupled plasma mass spectrometry (ICP-MS) quantifies impurity levels. Magnetic hysteresis loops should be normalized to mass and compared with reference samples synthesized under identical conditions .

Properties

IUPAC Name

cobalt(2+);dioxido(dioxo)molybdenum
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InChI

InChI=1S/Co.Mo.4O/q+2;;;;2*-1
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InChI Key

KYYSIVCCYWZZLR-UHFFFAOYSA-N
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Canonical SMILES

[O-][Mo](=O)(=O)[O-].[Co+2]
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Molecular Formula

CoMoO4
Record name cobalt(II) molybdate
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Molecular Weight

218.88 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Gray-green solid; [Hawley] Green powder, insoluble in water; [MSDSonline]
Record name Cobalt molybdenum oxide (CoMoO4)
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CAS No.

13762-14-6
Record name Cobalt molybdenum oxide (CoMoO4)
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